Famciclovir N7-Isomer
Overview
Description
Famciclovir N7-Isomer is a derivative of famciclovir, a guanine analogue used primarily as an antiviral agent. Famciclovir itself is a prodrug of penciclovir, which is effective against herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus . The N7-Isomer of famciclovir is a specific structural variant that has unique properties and applications in scientific research and medicine.
Mechanism of Action
Target of Action
Famciclovir N7-Isomer, like its parent compound Famciclovir, is primarily targeted against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) .
Mode of Action
This compound is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . This triphosphate form preferentially inhibits the DNA polymerase of susceptible viruses .
Biochemical Pathways
The biochemical pathway affected by this compound involves the inhibition of viral DNA synthesis. The active form of the drug, penciclovir triphosphate, competes with deoxyguanosine triphosphate for viral DNA polymerase, which results in the termination of viral DNA elongation .
Pharmacokinetics
This compound, like Famciclovir, is expected to have good oral bioavailability . Following oral administration, it undergoes extensive first-pass metabolism to penciclovir, and essentially no parent compound is recovered from plasma or urine . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue . Penciclovir is predominantly eliminated unchanged by the kidney, partly by active tubular excretion .
Result of Action
The result of this compound’s action is the inhibition of viral replication. By selectively inhibiting viral DNA polymerase, the drug prevents the virus from multiplying and spreading, thereby helping to control the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption may be affected by the presence of food in the stomach . Additionally, the drug’s elimination can be affected by the patient’s renal function, with slower elimination observed in patients with severe renal impairment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of famciclovir N7-Isomer typically involves the alkylation of guanine derivatives. One common method starts with 2-amino-6-chloropurine, which undergoes a series of reactions including alkylation and deacetylation to form the desired isomer . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of biocatalytic methods to enhance yield and reduce environmental impact . The process involves multiple steps, including purification and crystallization, to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Famciclovir N7-Isomer undergoes various chemical reactions, including:
Oxidation: Conversion to penciclovir through enzymatic oxidation.
Reduction: Reduction of intermediate compounds during synthesis.
Substitution: Alkylation and deacetylation reactions during synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes such as thymidine kinase.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Solvents: Organic solvents like dimethyl sulfoxide and acetonitrile.
Major Products: The primary product of these reactions is penciclovir, an active antiviral agent. Other by-products may include various intermediates and impurities that are removed during purification .
Scientific Research Applications
Famciclovir N7-Isomer has several applications in scientific research:
Biology: Investigated for its role in inhibiting viral replication and its interactions with viral enzymes.
Medicine: Explored for its potential in treating viral infections, particularly those caused by herpes viruses.
Industry: Utilized in the development of antiviral drugs and in the study of drug resistance mechanisms.
Comparison with Similar Compounds
Famciclovir N7-Isomer is unique compared to other guanine analogues due to its specific structural configuration. Similar compounds include:
Acyclovir: Another guanine analogue used to treat herpes infections.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Used to treat cytomegalovirus infections.
This compound stands out due to its specific isomeric form, which may offer distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-7-yl)butyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-13-12(19)5-16-14(15)18-13/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKDLNFKTYJBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=NC(=NC=C21)N)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131266-15-4 | |
Record name | 1,3-Propanediol, 2-(2-(2-amino-7H-purin-7-yl)ethyl)-, 1,3-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131266154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-PROPANEDIOL, 2-(2-(2-AMINO-7H-PURIN-7-YL)ETHYL)-, 1,3-DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD3F9X0CIB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.